molecular formula C22H21BrN2O5S B298587 (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No. B298587
M. Wt: 505.4 g/mol
InChI Key: YZCZBHSNCHWDAB-RFWMEDTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPTM is a thiazolidinone derivative that has been synthesized through a multi-step process involving several chemical reactions.

Scientific Research Applications

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has shown potential applications in various fields of research, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to protect neurons against oxidative stress and prevent neuroinflammation. In antimicrobial research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have antibacterial and antifungal activity against various pathogens.

Mechanism of Action

The mechanism of action of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, oxidative stress, and inflammation. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell proliferation and survival. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress, and inhibition of inflammation. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its low solubility in water, which may limit its use in certain applications.

Future Directions

Future research on (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid should focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid and to identify its molecular targets. In addition, future research should focus on improving the solubility of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid to increase its potential for use in various applications.

Synthesis Methods

The synthesis of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2-bromo-6-methoxy-4-nitrophenol with propylamine, followed by the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with thiosemicarbazide to form the thiazolidinone ring, which is then further reacted with 4-oxo-2-phenylimino-3-propyl-5-thiazolidinone to form the final product, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid.

properties

Product Name

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Molecular Formula

C22H21BrN2O5S

Molecular Weight

505.4 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H21BrN2O5S/c1-3-9-25-21(28)18(31-22(25)24-15-7-5-4-6-8-15)12-14-10-16(23)20(17(11-14)29-2)30-13-19(26)27/h4-8,10-12H,3,9,13H2,1-2H3,(H,26,27)/b18-12+,24-22?

InChI Key

YZCZBHSNCHWDAB-RFWMEDTCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.